Hexyl (3-methylphenyl)carbamate
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Overview
Description
Hexyl (3-methylphenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl (3-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with 3-methylphenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction can be represented as follows:
Hexyl alcohol+3-methylphenyl isocyanate→Hexyl (3-methylphenyl)carbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as toluene or dichloromethane can enhance the solubility of reactants and facilitate the reaction. The product is typically purified through distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Hexyl (3-methylphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexyl alcohol and 3-methylphenyl carbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Hexyl alcohol and 3-methylphenyl carbamic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted carbamates.
Scientific Research Applications
Hexyl (3-methylphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Medicine: Explored for its antitumor properties, particularly in the development of new anticancer drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of hexyl (3-methylphenyl)carbamate varies depending on its application:
- **Ant
Antifungal Activity: The compound disrupts fungal cell membranes, leading to cell lysis and death.
Properties
CAS No. |
62635-70-5 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
hexyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-10-17-14(16)15-13-9-7-8-12(2)11-13/h7-9,11H,3-6,10H2,1-2H3,(H,15,16) |
InChI Key |
CTRRAWYSOOZOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
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